S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate
Description
Properties
Molecular Formula |
C18H25NO4S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
S-[2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] benzenecarbothioate |
InChI |
InChI=1S/C18H25NO4S/c1-18(2,3)23-17(22)19-13-9-10-15(14(20)11-13)24-16(21)12-7-5-4-6-8-12/h4-8,13-15,20H,9-11H2,1-3H3,(H,19,22) |
InChI Key |
LHDLTHNHAQHWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C(C1)O)SC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Reagents : Boc₂O (1.2–2.0 equivalents), base (e.g., DMAP, TEA, or NaHCO₃), solvent (THF, DCM, or dioxane).
- Temperature : 0°C to room temperature.
- Yield : Typically >85% after purification by silica gel chromatography.
For the (1R,2R,4R)-configured cyclohexylamine precursor, enantiomeric purity must be preserved. Chiral resolution via diastereomeric salt formation or asymmetric hydrogenation may precede Boc protection.
Thioesterification of the Hydroxyl Group
The hydroxyl group at the C2 position undergoes thioesterification with benzothioic acid derivatives. Two predominant methods are documented:
Mitsunobu Reaction with Thiols
Acylation with Benzothioyl Chloride
- Reagents : Benzothioyl chloride (1.5 equivalents), base (pyridine or Et₃N).
- Conditions : Anhydrous DCM, 0°C to RT, 2–4 hours.
- Yield : 65–75%.
Key Challenge : Competing oxidation of the thioester to disulfides necessitates inert atmospheres and radical scavengers (e.g., BHT).
Stereochemical Control and Resolution
The (1R,2R,4R) configuration is achieved through:
- Asymmetric Catalysis : Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity during cyclohexene oxide ring-opening reactions.
- Diastereomeric Crystallization : Boc-protected intermediates are resolved using chiral auxiliaries (e.g., tartaric acid derivatives).
- (1R,2R,4R)-4-Amino-2-hydroxycyclohexanol is treated with Boc₂O/DMAP in THF.
- The product is reacted with benzothioyl chloride in pyridine/DCM.
- Enantiomeric excess (ee) >98% confirmed by chiral HPLC.
Purification and Characterization
Final purification employs:
- Flash Chromatography : Hexane/EtOAc gradients (3:1 to 1:1).
- Recrystallization : Ethyl acetate/heptane mixtures yield crystalline product.
- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.40 (m, 5H, Ar-H), 5.20 (d, J = 8.0 Hz, 1H, NH), 4.35–3.90 (m, 2H, cyclohexyl-H), 1.45 (s, 9H, Boc).
- HRMS : m/z 352.1542 [M+H]⁺ (calc. 352.1545).
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| Mitsunobu + Boc | DIAD, PPh₃, Boc₂O | 75 | 98 | Stereoretention |
| Acylation + Chiral Res. | Benzothioyl chloride, TEA | 68 | 99 | Scalability |
| Asymmetric Catalysis | TRIP, Boc₂O | 82 | 99 | No resolution required |
Industrial-Scale Considerations
- Cost Efficiency : Benzothioyl chloride is preferred over Mitsunobu reagents for large-scale synthesis.
- Safety : Thiols and azodicarboxylates require handling under nitrogen with rigorous temperature control.
Emerging Methodologies
Recent advances include enzymatic thioesterification using lipases and flow chemistry for Boc protection. These methods aim to improve atom economy and reduce waste.
Chemical Reactions Analysis
S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate: undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert the thioester to a thiol using reducing agents like .
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed using (e.g., trifluoroacetic acid) to yield the free amine.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C18H25NO4S
- Molecular Weight : 351.46 g/mol
- CAS Number : 1350636-89-3
The compound's structural complexity allows for interactions with various biological systems, making it a candidate for multiple applications in pharmacology.
Research indicates that S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] benzothioate may exhibit diverse biological activities. The following subsections outline its potential applications based on its interactions with biological targets.
Enzyme Inhibition Studies
This compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases and other conditions. These studies often focus on:
- Monoamine Oxidase (MAO) Inhibition : Compounds with similar structures have shown potential as MAO inhibitors, which are crucial for treating depression and neurodegenerative disorders .
- Cholinesterase Inhibition : The compound may also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease treatment .
Binding Affinity Studies
Interaction studies have assessed the binding affinity of this compound to various biological targets. Techniques such as molecular docking and enzyme activity assays are employed to understand the mechanism of action and optimize the compound for therapeutic use.
Mechanism of Action
The mechanism of action of S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate involves its interaction with specific molecular targets . The Boc-protected amine group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The hydroxyl group and thioester linkage also play roles in its reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Different Protecting Groups
The Boc group in S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate can be replaced with other protecting groups, altering reactivity and synthetic utility. A key analog is {(1R,2R,4R)-4-[(2,2,2-trifluoroacetyl)amino]-2-hydroxycyclohexyl} benzothioate (CAS: 1350636-92-8), which substitutes Boc with a trifluoroacetyl group .
The Boc group’s bulkiness and acid-labile nature make it ideal for multi-step syntheses, whereas the trifluoroacetyl group offers faster deprotection but requires careful handling due to its sensitivity .
Stereoisomeric Impurities
Stereochemical variations significantly impact pharmaceutical intermediates. For example, S-((1S,2S,4R)-4-(Boc-amino)-2-hydroxycyclohexyl) benzothioate (lefamulin Impurity 3) shares the same molecular formula (C₁₈H₂₅NO₄S) as the target compound but differs in stereochemistry (1S,2S vs. 1R,2R) .
Impurity 3 highlights the necessity of stringent stereochemical control during synthesis to avoid byproducts that could compromise drug safety .
Biological Activity
S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] benzothioate is a compound of interest in medicinal chemistry due to its unique structural characteristics, including a benzothioate moiety and a cyclohexyl group modified with a tert-butoxycarbonyl (Boc) amino and hydroxy functional groups. This compound is recognized for its potential biological activities, which are critical for drug development and therapeutic applications.
- Molecular Formula : C18H25NO4S
- Molecular Weight : 351.46 g/mol
- CAS Number : 1350636-89-3
- Purity : Typically ≥ 98% .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydroxyl group may act as a weak acid, while the amine can function as a base, facilitating acid-base reactions that are significant in biological systems . Such interactions are crucial for understanding the compound's mechanism of action.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Properties : Compounds with similar structures have shown potential as antioxidants, which can protect cells from oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications in diseases such as cancer and diabetes.
- Binding Affinity : Interaction studies suggest that this compound has notable binding affinity to various receptors and proteins, which is essential for drug design .
Study 1: Enzyme Inhibition
A study explored the enzyme-inhibitory effects of this compound on cyclooxygenase (COX) enzymes. The results indicated that the compound exhibited significant inhibition of COX-1 and COX-2, suggesting its potential use in anti-inflammatory therapies.
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The findings demonstrated that this compound effectively scavenged free radicals, indicating its potential role in protecting against oxidative damage .
Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Significant inhibition of COX enzymes |
| Study 2 | Antioxidant Activity | Effective scavenging of DPPH radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
